molecular formula C17H15N3O2 B4702567 N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No. B4702567
M. Wt: 293.32 g/mol
InChI Key: SZZDQHFRQCYYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, also known as PBOX-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its ability to bind to specific proteins in cells, leading to the inhibition of cellular processes that are essential for cancer cell survival and growth. It has been found to target the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been found to exhibit biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide offers several advantages for laboratory experiments, including its high potency and selectivity towards specific proteins. It can be easily synthesized using different methods, and its structure can be modified to improve its pharmacological properties. However, N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide. One potential area of research is the optimization of its pharmacological properties to improve its efficacy and reduce potential toxicity. Another area of research is the identification of new targets for N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, which could lead to the development of new therapeutic applications. Additionally, the use of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide in combination with other drugs or therapies could enhance its anticancer activity and reduce potential side effects.

Scientific Research Applications

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory agent and as a tool for studying the mechanisms of cellular signaling pathways.

properties

IUPAC Name

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-19-16(22-15)13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZDQHFRQCYYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.